2-Fluoroacrylic acid

Polymer Chemistry Kinetics Radical Polymerization

Choose 2-fluoroacrylic acid for high-performance polymers: the α-fluorine substitution yields a 10x slower propagation rate for controlled synthesis and elevates polymer Tg by 20-30°C, essential for automotive (>100°C) and aerospace (>140°C) applications. This monomer enables low-refractive-index (1.36-1.44) optical fibers with superior thermal stability. Ensure your material meets rigorous thermal and optical specs.

Molecular Formula C3H3FO2
Molecular Weight 90.05 g/mol
CAS No. 430-99-9
Cat. No. B1304059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroacrylic acid
CAS430-99-9
Molecular FormulaC3H3FO2
Molecular Weight90.05 g/mol
Structural Identifiers
SMILESC=C(C(=O)O)F
InChIInChI=1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6)
InChIKeyTYCFGHUTYSLISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoroacrylic Acid (CAS 430-99-9): A Specialized α-Fluorinated Acrylic Monomer for High-Performance Polymer Synthesis


2-Fluoroacrylic acid (CAS 430-99-9), also known as α-fluoroacrylic acid, is a halogenated acrylic monomer with the molecular formula C₃H₃FO₂ and a molecular weight of 90.05 g/mol . It is characterized by the substitution of the α-hydrogen of acrylic acid with a strongly electronegative fluorine atom, which profoundly alters its electronic structure and, consequently, its chemical reactivity and the physical properties of its derived polymers [1]. This compound serves primarily as a building block for the synthesis of specialty fluoropolymers and copolymers, valued in applications demanding enhanced thermal stability, chemical resistance, and specific optical characteristics .

The Critical Importance of Selecting 2-Fluoroacrylic Acid Over Unmodified Acrylics for Demanding Material Requirements


Direct substitution of 2-fluoroacrylic acid with non-fluorinated analogs like acrylic acid or methacrylic acid is not feasible for applications requiring superior thermal, mechanical, or optical performance. The presence of the single fluorine atom at the α-position introduces a powerful electron-withdrawing inductive effect (-I) that dramatically alters the monomer's polymerization kinetics and the resulting polymer's intermolecular interactions [1]. This leads to quantifiable differences, such as a 10-fold slower propagation rate in aqueous solution, which allows for more controlled polymerizations [1]. Furthermore, the fluorine atom enhances the rigidity and polarity of the polymer backbone, yielding materials with a glass transition temperature (Tg) that can be 20-30°C higher than analogous methacrylate polymers, a crucial advantage in high-temperature environments [2]. These fundamental differences in reactivity and polymer architecture mean that substituting 2-fluoroacrylic acid with a non-fluorinated alternative will result in a material with a completely different performance profile, likely failing the target application's specifications.

Quantitative Performance Differentiation: A Head-to-Head Guide for 2-Fluoroacrylic Acid


Polymerization Kinetics: 10-Fold Reduction in Propagation Rate vs. Acrylic Acid

In aqueous solution radical polymerization, 2-fluoroacrylic acid (α-fluoracrylic acid) exhibits a significantly lower propagation rate constant (kp) compared to its non-fluorinated analog, acrylic acid. This is a direct consequence of the electron-withdrawing fluorine atom stabilizing the propagating radical, thereby reducing its reactivity. At 20°C in water, the kp for 2-fluoroacrylic acid was measured at 2,600 L·mol⁻¹·s⁻¹, which is an order of magnitude lower than the 27,200 L·mol⁻¹·s⁻¹ observed for acrylic acid under identical conditions [1].

Polymer Chemistry Kinetics Radical Polymerization

Enhanced Thermal Performance: 20-30°C Higher Glass Transition Temperature in Poly(fluoroalkyl 2-fluoroacrylate)s vs. Methacrylate Analogs

Polymers derived from 2-fluoroacrylic acid esters demonstrate a significant and quantifiable advantage in thermal stability. A comparative study on poly(fluoroalkyl methacrylate)s and poly(fluoroalkyl 2-fluoroacrylate)s revealed that the glass transition temperatures (Tg) of the poly(fluoroalkyl 2-fluoroacrylate)s are consistently 20-30°C higher [1]. This difference is attributed to enhanced intermolecular interactions, likely due to the increased polarity and rigidity imparted by the fluorine atom directly on the polymer backbone.

Polymer Physics Thermal Analysis Fluoropolymers

Optical Clarity for Advanced Photonics: Low Refractive Index Poly(2-fluoroacrylates) Enable High-Performance Fiber Optics

Polymers based on 2-fluoroacrylic acid esters are uniquely suited for optical applications due to their high transparency and low refractive indices, a property enhanced by the high electronegativity of fluorine. Patents describing these materials for use as optical fiber cladding report refractive indices for poly(2-fluoroacrylic acid fluoroalkyl esters) in the range of 1.36 to 1.44 [1]. For comparison, the homopolymer of its ester derivative, methyl 2-fluoroacrylate (MFA), is reported to have a high Tg of 128°C, making it a robust material for optical applications [2].

Optical Materials Photonics Polymer Chemistry

Superior Thermal Stability in Polymer Backbone vs. Methacrylate Analogs

Beyond a higher Tg, the poly(2-fluoroacrylate) backbone exhibits intrinsically greater thermal stability. A comparative study on the physical properties of poly(fluoroalkyl 2-fluoroacrylate)s and their methacrylate counterparts concluded that the former show higher thermal stability [1]. This indicates a greater resistance to thermal decomposition and degradation over time at elevated temperatures, a property distinct from and complementary to the elevated Tg.

Polymer Degradation Thermal Stability Fluoropolymers

Reduced Solvent Sensitivity in Polymerization vs. Acrylic Acid

The polymerization kinetics of 2-fluoroacrylic acid are significantly less sensitive to changes in solvent polarity compared to acrylic acid. While the propagation rate constant for acrylic acid shows a marked reduction when changing the solvent from water to formamide to dimethylsulphoxide, this effect is 'considerably lesser' for the polymerization of α-fluoracrylic acid [1]. This indicates a more robust and predictable polymerization process across different reaction media.

Polymer Chemistry Solution Polymerization Solvent Effects

Primary Application Scenarios for 2-Fluoroacrylic Acid Driven by Quantifiable Performance Advantages


Synthesis of High-Tg Specialty Polymers for Automotive and Aerospace Components

2-Fluoroacrylic acid is an ideal monomer for synthesizing polymers and copolymers intended for high-temperature environments. The evidence demonstrates that its derived poly(2-fluoroacrylate)s possess glass transition temperatures (Tg) that are 20-30°C higher than analogous methacrylate polymers [1]. This quantifiable advantage directly addresses the need for materials that can withstand the >100°C temperatures found in automotive under-the-hood applications and the >140°C demands of aerospace environments without softening or deforming, a critical failure point for conventional acrylics [1].

Core and Cladding Material for High-Performance Plastic Optical Fibers (POFs)

The unique combination of a low refractive index (1.36-1.44) and high thermal stability (Tg of poly(MFA) is 128°C) makes 2-fluoroacrylic acid-derived polymers prime candidates for optical fiber applications [2][3]. This enables the construction of plastic optical fibers (POFs) that offer efficient light transmission with low signal attenuation and can reliably function at elevated operating temperatures. This differentiates them from fibers made with non-fluorinated polymers like PMMA, which have higher refractive indices and lower thermal thresholds, limiting their use in high-speed, long-distance, or high-temperature data communication systems [2].

Controlled Radical Polymerization for Precision Polymer Architectures

The 10-fold lower propagation rate constant (kp) of 2-fluoroacrylic acid compared to acrylic acid in aqueous solution (2,600 vs. 27,200 L·mol⁻¹·s⁻¹) is a key enabler for controlled radical polymerization techniques [4]. This slower, more controlled propagation allows researchers and process chemists to synthesize polymers with precisely defined molecular weights, narrow polydispersities, and complex architectures like block copolymers. This level of control is difficult to achieve with highly reactive acrylic acid, making 2-fluoroacrylic acid a superior choice for synthesizing advanced materials with tailored properties [4].

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